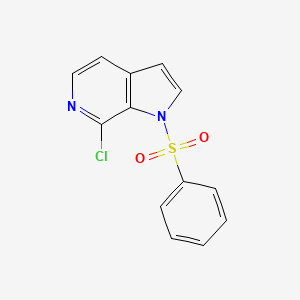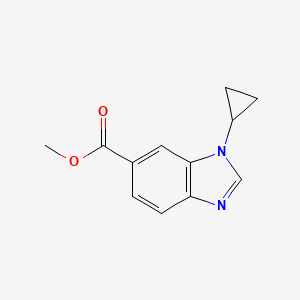![molecular formula C16H17NO2 B1431615 Methyl 3-[2-(dimethylamino)phenyl]benzoate CAS No. 1415819-81-6](/img/structure/B1431615.png)
Methyl 3-[2-(dimethylamino)phenyl]benzoate
Vue d'ensemble
Description
“Methyl 3-[2-(dimethylamino)phenyl]benzoate” is a chemical compound with the molecular formula C16H17NO2 . It contains a total of 37 bonds, including 20 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ester, and 1 aromatic tertiary amine .
Molecular Structure Analysis
The molecule contains a total of 36 atoms, including 17 Hydrogen atoms, 16 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms . It has 20 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ester, and 1 aromatic tertiary amine .Chemical Reactions Analysis
Esters, like “Methyl 3-[2-(dimethylamino)phenyl]benzoate”, can undergo various reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions. They can also be converted to amides via an aminolysis reaction. Esters can undergo trans-esterification reactions to form different esters. They can be reduced to form alcohols or aldehydes depending on the reducing agent. Esters also react with organometallic compounds to form tertiary alcohols .Physical And Chemical Properties Analysis
“Methyl 3-[2-(dimethylamino)phenyl]benzoate” is a colorless liquid that is poorly soluble in water, but miscible with organic solvents . Its molecular weight is 255.31 g/mol.Applications De Recherche Scientifique
-
Organic Synthesis
- Application : The synthesis of methyl 3,3-bis [4- (dimethylamino)phenyl]-2,2-dimethylpropanoate is achieved by means of the alkylation of methyl isobutyrate silyl enol ether with bis [4- (dimethylamino)phenyl]methanol .
- Method : This process is facilitated by using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and reaction promoter . The reaction proceeds smoothly to produce the mentioned compound in a good yield via a metal and additive-free procedure .
- Results : The corresponding ester is fully characterized .
-
Preparation of Phenyl Benzoate Derivatives
- Application : Phenyl benzoate derivatives with anisotropic molecular structure have diverse applications, including information display systems, thermography, holography, gas-liquid chromatography or spectroscopy, medicine, polymer chemistry, laser technology, opto- and microelectronics .
- Method : The synthesis of these derivatives often involves the use of N,N’-dicyclohexylcarbodiimide as an effective dehydrating agent, and 4-dimethylamino-pyridine as a catalyst .
- Results : The targeted synthesis of mesogenic derivatives of phenyl benzoate with polar and reactive terminal and lateral substituents and comprehensive study of their physical properties allow expanding the conventional and identifying new areas of their possible practical use .
-
Bulk Custom Synthesis
- Application : Methyl 3-[2-(dimethylamino)phenyl]benzoate is available for bulk custom synthesis . This suggests that it could be used as a starting material or intermediate in the synthesis of other complex organic compounds.
- Method : The specific methods of application or experimental procedures would depend on the particular synthesis being conducted .
- Results : The outcomes would also vary depending on the specific synthesis .
-
Use of Fluorinated Alcohols in Chemical Transformations
- Application : Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have been used to facilitate the synthesis of similar compounds .
- Method : The synthesis of methyl 3,3-bis [4- (dimethylamino)phenyl]-2,2-dimethylpropanoate is achieved by means of the alkylation of methyl isobutyrate silyl enol ether with bis [4- (dimethylamino)phenyl]methanol . This process is facilitated by using HFIP as a solvent and reaction promoter .
- Results : The reaction proceeds smoothly to produce the mentioned compound in a good yield via a metal and additive-free procedure . The corresponding ester is fully characterized .
-
Bulk Custom Synthesis
- Application : Methyl 3-[2-(dimethylamino)phenyl]benzoate is available for bulk custom synthesis . This suggests that it could be used as a starting material or intermediate in the synthesis of other complex organic compounds.
- Method : The specific methods of application or experimental procedures would depend on the particular synthesis being conducted .
- Results : The outcomes would also vary depending on the specific synthesis .
-
Use of Fluorinated Alcohols in Chemical Transformations
- Application : Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have been used to facilitate the synthesis of similar compounds .
- Method : The synthesis of methyl 3,3-bis [4- (dimethylamino)phenyl]-2,2-dimethylpropanoate is achieved by means of the alkylation of methyl isobutyrate silyl enol ether with bis [4- (dimethylamino)phenyl]methanol . This process is facilitated by using HFIP as a solvent and reaction promoter .
- Results : The reaction proceeds smoothly to produce the mentioned compound in a good yield via a metal and additive-free procedure . The corresponding ester is fully characterized .
Safety And Hazards
Propriétés
IUPAC Name |
methyl 3-[2-(dimethylamino)phenyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-17(2)15-10-5-4-9-14(15)12-7-6-8-13(11-12)16(18)19-3/h4-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVRVUNYRUWXEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1C2=CC(=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[2-(dimethylamino)phenyl]benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



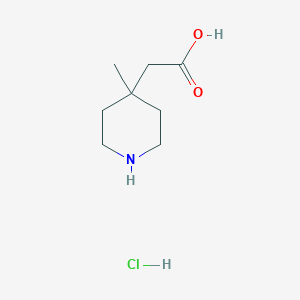
![2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride](/img/structure/B1431533.png)
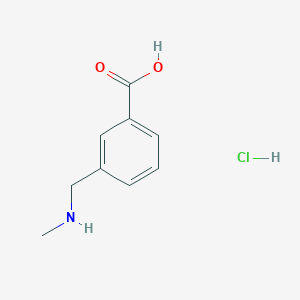
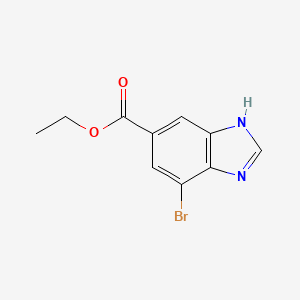

![C-Pyrazolo[1,5-a]pyridin-7-yl-methylamine dihydrochloride](/img/structure/B1431541.png)
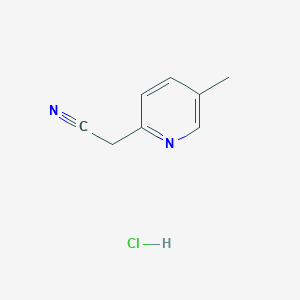
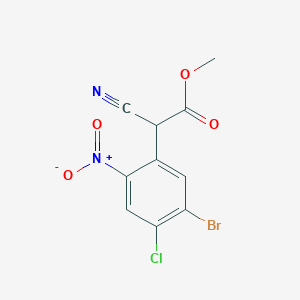
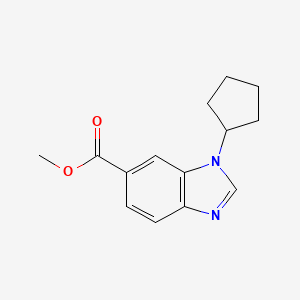
![1,3-Dimethyl 2-[2-amino-4-(trifluoromethyl)phenyl]propanedioate](/img/structure/B1431547.png)
![6-Oxa-9-azaspiro[4.5]decane hydrochloride](/img/structure/B1431548.png)
